molecular formula C14H17N5O2 B1461065 N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine CAS No. 131699-72-4

N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No. B1461065
M. Wt: 287.32 g/mol
InChI Key: RIAVPHCURYOCRM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine (EPMG) is an organic compound with an amide functional group that has been studied for its potential as a therapeutic agent. It has been used as a molecular scaffold for the design of new drugs, as well as for its potential to act as a novel therapeutic agent itself. EPMG has been studied for its ability to interact with a variety of proteins, enzymes, and other molecules in the body, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of similar compounds involves reactions that yield dihydropyrimidine derivatives with varying substituents, indicating a broad interest in exploring the chemical space around the pyrimidine scaffold for different biological activities. One study detailed the synthesis of a closely related compound, highlighting its weak herbicidal activity, which suggests potential agricultural applications (Feng-qi He et al., 2006).
  • Reaction studies involving similar guanidine derivatives with benzaldehyde and other agents have been carried out to understand their chemical reactivity and to explore the formation of novel heterocyclic compounds. These studies often aim at generating new compounds that could serve as leads for further pharmacological exploration (Nikhil Sachdeva et al., 2008).

Biological Activities

  • The biological activity of similar compounds has been a subject of research, with studies investigating their potential as antimicrobial agents. For example, certain N-aryl-N′-(2-pyrimidinyl) guanidine derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting the potential utility of these compounds in developing new antimicrobials (H. Eisa et al., 1990).
  • Another study focused on the synthesis of dihydropyrimidinone and dihydropyrimidine derivatives, examining their broad biological activities, including antibacterial, antiviral, and anticancer properties. This research underscores the importance of the dihydropyrimidine scaffold in medicinal chemistry for the discovery of new therapeutic agents (Sahar B. Al-Juboori, 2020).

Chemical Reactivity and Applications

  • Investigations into the chemical reactivity of positions in Biginelli-type compounds have led to the synthesis of new dihydropyrimidine derivatives, further illustrating the versatility and potential utility of these compounds in synthetic organic chemistry and drug development (H. Namazi et al., 2001).

properties

IUPAC Name

1-(4-ethoxyphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-3-21-11-6-4-10(5-7-11)17-13(15)19-14-16-9(2)8-12(20)18-14/h4-8H,3H2,1-2H3,(H4,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAVPHCURYOCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 2
N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 3
N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 4
N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 5
N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

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